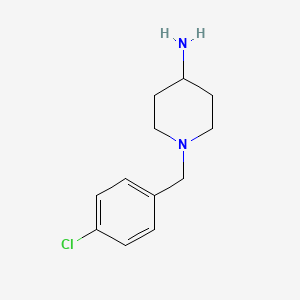
1-(4-Chlorobenzyl)piperidin-4-amine
概要
説明
1-(4-Chlorobenzyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an amine group at the 4-position
科学的研究の応用
1-(4-Chlorobenzyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 1-(4-Chlorobenzyl)piperidin-4-amine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
This compound interacts with its targets by acting as an ATP-competitive inhibitor . This means it competes with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation process that is essential for the activation of the target proteins .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it critical for the development and progression of many types of cancer .
Pharmacokinetics
It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The inhibition of the cAMP-dependent protein kinases by this compound can lead to a decrease in cell proliferation and survival, thereby potentially exerting anti-tumor effects .
Safety and Hazards
生化学分析
Biochemical Properties
1-(4-Chlorobenzyl)piperidin-4-amine has been found to have high selectivity for resistant Plasmodium falciparum . It has been suggested that this compound interacts with sigma receptors
Cellular Effects
In cellular assays, this compound has shown to inhibit parasite growth at concentrations as low as 40 μg/mL . It has been found to be highly selective for the parasite . The exact mechanisms by which it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, are still being studied.
Molecular Mechanism
It has been suggested that it may act as an ATP-competitive inhibitor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(4-Chlorobenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions result in the formation of various substituted piperidines.
類似化合物との比較
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-amine
- 1-(4-Bromobenzyl)piperidin-4-amine
- 1-(3,4-Dichlorobenzyl)piperidin-4-amine
Uniqueness
1-(4-Chlorobenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Chlorobenzyl)piperidin-4-amine involves the reaction of 4-chlorobenzyl chloride with piperidine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-chlorobenzyl chloride", "piperidine", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Add 4-chlorobenzyl chloride to piperidine in methanol and stir for several hours at room temperature.", "Extract the resulting intermediate with diethyl ether and wash with water.", "Add sodium borohydride to the intermediate in methanol and stir for several hours at room temperature.", "Extract the product with diethyl ether and wash with water.", "Dry the product and purify by recrystallization." ] } | |
CAS番号 |
78471-44-0 |
分子式 |
C14H18ClF3N2O2 |
分子量 |
338.75 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]piperidin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H17ClN2.C2HF3O2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;3-2(4,5)1(6)7/h1-4,12H,5-9,14H2;(H,6,7) |
InChIキー |
OALRRWRZHRJPER-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl |
正規SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl.C(=O)(C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
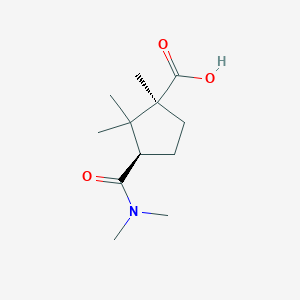

![N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2502467.png)
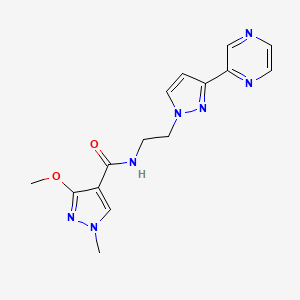

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
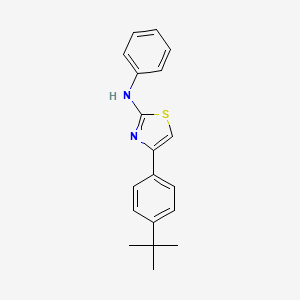
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)
![3-Tert-butyl-6-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2502477.png)

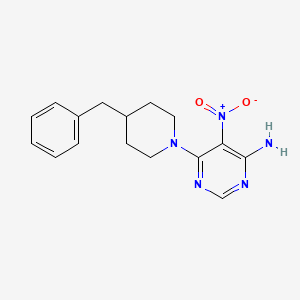
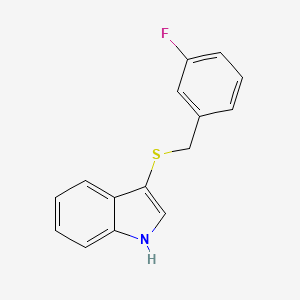
![2-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2502483.png)
